molecular formula C21H17BrFN3 B11432458 2-(5-bromo-2-fluorophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(5-bromo-2-fluorophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11432458
M. Wt: 410.3 g/mol
InChI Key: DDLVCQUAHYCSES-UHFFFAOYSA-N
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Description

2-(5-bromo-2-fluorophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted phenyl ring, a methyl group, and an imidazo[1,2-a]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-fluorophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.

    Bromination and fluorination: The phenyl ring is selectively brominated and fluorinated using reagents such as bromine and fluorine gas or their derivatives.

    N-alkylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the bromine or fluorine substituents, potentially leading to dehalogenated products.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-bromo-2-fluorophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: Used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-fluorophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromo-2-chlorophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
  • 2-(5-bromo-2-iodophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
  • 2-(5-bromo-2-methylphenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Uniqueness

The presence of both bromine and fluorine atoms on the phenyl ring of 2-(5-bromo-2-fluorophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine imparts unique electronic and steric properties. This makes it distinct from other similar compounds and can lead to different biological activities and reactivity profiles.

Properties

Molecular Formula

C21H17BrFN3

Molecular Weight

410.3 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H17BrFN3/c1-13-7-10-19-25-20(16-11-15(22)8-9-17(16)23)21(26(19)12-13)24-18-6-4-3-5-14(18)2/h3-12,24H,1-2H3

InChI Key

DDLVCQUAHYCSES-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=CC=C3C)C4=C(C=CC(=C4)Br)F)C=C1

Origin of Product

United States

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